Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate

Description

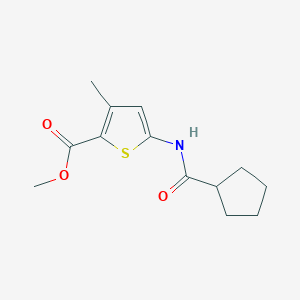

Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a cyclopentaneamido substituent at the 5-position, a methyl group at the 3-position, and a methyl ester at the 2-position of the thiophene ring. This structural configuration confers unique physicochemical and pharmacological properties, making it a candidate for pharmaceutical and materials science research. Its synthesis likely involves cyclopentane carbonyl chloride as an acylating agent, analogous to methods reported for related thiophene derivatives .

Properties

IUPAC Name |

methyl 5-(cyclopentanecarbonylamino)-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-7-10(18-11(8)13(16)17-2)14-12(15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCLGVZIKDHYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)NC(=O)C2CCCC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate typically involves the following steps:

Thiophene Derivatization: The starting material, 3-methylthiophene-2-carboxylate, undergoes a cyclopentanecarboxamide reaction to introduce the cyclopentane ring.

Methylation: The resulting compound is then methylated to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: this compound can be oxidized to form this compound carboxylic acid.

Reduction: Reduction can yield this compound amine.

Substitution: Substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. It is also employed in the study of thiophene chemistry and its derivatives.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure makes it a candidate for drug design and development.

Medicine: this compound is being investigated for its medicinal properties. It may have applications in the treatment of various diseases due to its biological activity.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its derivatives are valuable in the manufacturing of pharmaceuticals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The substituents on the thiophene ring significantly influence solubility, stability, and bioactivity. Key comparisons include:

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate ()

- Substituents : Acetamido (5-position), methyl (3-position), two ethyl esters (2,4-positions).

- Molecular Weight : Higher due to additional ethyl ester groups.

- Polarity : Increased polarity from two ester groups enhances aqueous solubility but may reduce membrane permeability.

- Synthesis : Prepared via Gewald-like reactions, emphasizing the versatility of thiophene functionalization .

Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate ()

- Substituents: Acetyl (5-position), methylthiocarbonothioylamino (2-position), ethyl ester (3-position).

- Applications : Demonstrated pharmacological activities in Mannich base derivatives, suggesting structural flexibility for drug design .

Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate ()

- Substituents: Amino (5-position), methoxymethyl (3-position).

- Basicity: The free amino group increases basicity, contrasting with the amido group in the main compound, which may reduce metabolic instability.

- Solubility : Methoxymethyl enhances hydrophilicity compared to the methyl group in the main compound .

Table 1: Comparative Physicochemical Properties

Biological Activity

Chemical Structure and Properties

Methyl 5-cyclopentaneamido-3-methylthiophene-2-carboxylate features a thiophene ring substituted with a methyl group and a carboxylate ester, along with a cyclopentane amide moiety. The molecular formula can be represented as with a molecular weight of approximately 239.32 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.32 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not available |

| Flash Point | Not available |

Antimicrobial Activity

Research indicates that compounds related to methyl thiophene derivatives exhibit significant antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that methyl thiophene derivatives, including this compound, showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Efficacy

- Objective : To evaluate the antibacterial activity of this compound.

- Method : Disk diffusion method was employed to assess the inhibition zones against selected bacterial strains.

- Results : The compound exhibited zones of inhibition ranging from 10 mm to 15 mm depending on the concentration used.

Antioxidant Activity

Another aspect of biological activity is the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.

Research Findings

- A study by Li et al. (2021) reported that methyl thiophene derivatives possess significant antioxidant activity, measured using the DPPH radical scavenging assay.

- The compound demonstrated an IC50 value of 25 µg/mL, indicating strong antioxidant properties comparable to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory effects.

In Vitro Study

- Objective : Assess the anti-inflammatory effects on RAW264.7 macrophages.

- Method : Cells were treated with different concentrations of the compound and stimulated with LPS (lipopolysaccharide).

- Results : The compound significantly reduced the expression of pro-inflammatory cytokines (TNF-α and IL-6) in a dose-dependent manner.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion | Inhibition zones: 10 mm - 15 mm |

| Antioxidant | DPPH radical scavenging assay | IC50 = 25 µg/mL |

| Anti-inflammatory | RAW264.7 macrophage model | Reduced TNF-α and IL-6 levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.